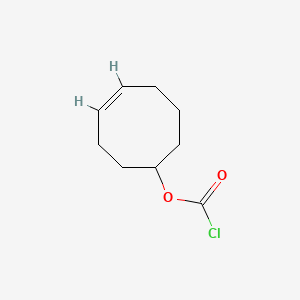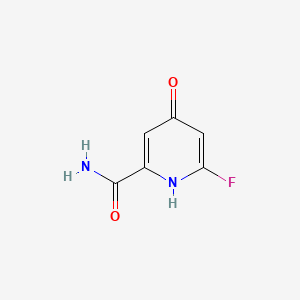
6-Fluoro-4-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxypyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds of this nature are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxyl groups in the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydrolysis of a suitable intermediate, such as a nitrile or ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 6-Fluoro-4-pyridone-2-carboxamide or 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 6-Fluoro-4-hydroxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxypyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity. Additionally, the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties, particularly against RNA viruses.
4-Hydroxy-2-pyridinecarboxamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Bromo-4-hydroxypyridine-2-carboxamide: The bromine atom imparts different electronic properties compared to fluorine, affecting the compound’s reactivity and applications.
Uniqueness
6-Fluoro-4-hydroxypyridine-2-carboxamide is unique due to the combined presence of fluorine and hydroxyl groups in the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
6-fluoro-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-3(10)1-4(9-5)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
DZPQFBWJAKBUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
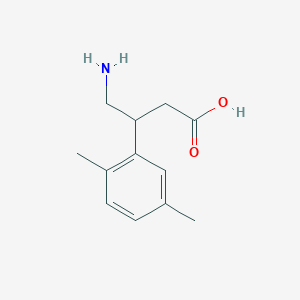
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
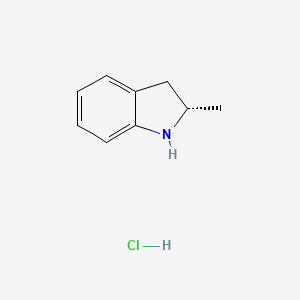
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
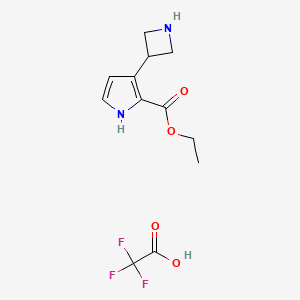

![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
